3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of bromine and carboxamide groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine and a solvent like dichloromethane. This reaction yields N-(4-bromophenyl)furan-2-carboxamide, which can then be further functionalized through various coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt bacterial cell membranes. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound shares a similar core structure but lacks the additional benzofuran ring, which may affect its reactivity and applications.
5-bromofuran-2-carboxamide derivatives: These compounds have been studied for their antimicrobial properties and may offer insights into the structure-activity relationships of related molecules.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications across multiple scientific disciplines.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4/c21-16-11-10-15(26-16)19(24)23-17-13-8-4-5-9-14(13)27-18(17)20(25)22-12-6-2-1-3-7-12/h1-11H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCFGZOBNGUVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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